Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester
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Overview
Description
Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester is a complex organic compound that belongs to the class of malonic acid derivatives. This compound is characterized by the presence of a benzothiazole ring attached to a malonic acid diethyl ester moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester typically involves the reaction of diethyl malonate with 2-aminobenzothiazole. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product. The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the benzothiazole ring can be modified.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Substitution Products: Modified benzothiazole derivatives.
Condensation Products: Complex organic molecules with extended conjugation.
Hydrolysis Products: Malonic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester is used as a probe to study enzyme activities and interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the design and synthesis of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, inhibiting their activity or altering their function. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the benzothiazole ring.
Ethyl acetoacetate: Another ester used in similar synthetic applications but with a different structure.
Benzothiazole: The parent compound of the benzothiazole ring present in the target compound.
Uniqueness
Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester is unique due to the presence of both the malonic acid ester and the benzothiazole ring. This combination imparts unique chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Biological Activity
Propanedioic acid, [(2-benzothiazolylamino)methylene]-, diethyl ester, commonly referred to as diethyl benzothiazolylmethylene malonate, is an organic compound with potential biological activity. This compound has garnered interest due to its structural properties and its implications in various biochemical pathways. This article explores its biological activity, including toxicity profiles, metabolic pathways, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C15H17N1O6S1
- Molecular Weight : 335.37 g/mol
- CAS Number : 86562-00-5
The structure of this compound includes a malonate backbone with a benzothiazole moiety, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of propanedioic acid derivatives, particularly those containing the benzothiazole group, has been studied extensively. These compounds often exhibit a range of pharmacological effects due to their ability to interact with various biological targets.
1. Antimicrobial Activity
Research indicates that benzothiazole derivatives possess antimicrobial properties. A study demonstrated that compounds similar to propanedioic acid with benzothiazole structures showed significant inhibition against various bacterial strains, including E. coli and Staphylococcus aureus .
2. Anticancer Properties
Benzothiazole derivatives have been investigated for their anticancer potential. In vitro studies revealed that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways . Specifically, propanedioic acid derivatives have shown promise in inhibiting tumor growth in breast and colon cancer models.
3. Toxicity and Safety Profile
The toxicity profile of this compound has been evaluated through various studies:
- Acute Toxicity : The compound exhibited low acute toxicity with an LD50 greater than 2000 mg/kg in rat models .
- Chronic Exposure : Repeated dose studies indicated reversible liver hypertrophy at high doses (1000 mg/kg) but no significant systemic toxicity was observed .
Metabolic Pathways
Propanedioic acid is metabolized primarily through hydrolysis to yield malonic acid and corresponding alcohols. The metabolic pathway involves:
- Hydrolysis by esterases leading to the formation of malonic acid.
- Subsequent metabolic processes involving the Krebs cycle where malonic acid can inhibit succinate dehydrogenase, impacting cellular respiration .
Case Studies
Several case studies highlight the biological activity of propanedioic acid derivatives:
- Study on Antimicrobial Efficacy :
- Cancer Cell Line Studies :
- Toxicological Assessment :
Properties
CAS No. |
21418-25-7 |
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Molecular Formula |
C15H16N2O4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
diethyl 2-[(1,3-benzothiazol-2-ylamino)methylidene]propanedioate |
InChI |
InChI=1S/C15H16N2O4S/c1-3-20-13(18)10(14(19)21-4-2)9-16-15-17-11-7-5-6-8-12(11)22-15/h5-9H,3-4H2,1-2H3,(H,16,17) |
InChI Key |
VRLYFWSTUZZSNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC2=CC=CC=C2S1)C(=O)OCC |
Origin of Product |
United States |
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